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Samotolisib, a dual PI3K and mTOR inhibitor, protects against sepsis-induced liver injury primarily by

inhibiting caspase-11-mediated pyroptosis (a pro-inflammatory form of cell death). The proposed

mechanism, based on preclinical studies, can be summarized as follows [1] [2]:
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Figure 1: Samotolisib inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation. In this

pathway, Samotolisib inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase

Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With

caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment

(GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].

Key Experimental Findings

The hepatoprotective effects of Samotolisib were demonstrated in a mouse model of LPS-induced acute

liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:

Parameter
Measured

LPS Model
Group

ST Pre-
treatment
Group

Biological Significance

Survival Rate Decreased Significantly

Improved

ST pre-conditioning enhanced host survival

following a lethal LPS challenge [1].

Serum ALT &
AST

Markedly

Elevated

Significantly

Attenuated

Reduced levels indicate decreased

hepatocyte damage and improved liver
function [1] [2].

Liver
Inflammation

Severe Markedly
Inhibited

Histological analysis showed reduced
inflammatory cell infiltration in liver tissue

[1].

Caspase-11
Activation

Present Inhibited ST treatment reduced the activation of this

key pyroptosis initiator [1] [2].

GSDMD-NT
Generation

Present Inhibited Reduction in this key pyroptosis executor

protein fragment confirms suppression of
the pyroptotic pathway [1] [2].

Nedd4-caspase-
11 Interaction

Low/Undetectable Enhanced Co-immunoprecipitation experiments
confirmed ST promotes this interaction,
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Parameter
Measured

LPS Model
Group

ST Pre-
treatment
Group

Biological Significance

leading to caspase-11 ubiquitination [1] [2].

Furthermore, in vitro studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that

Samotolisib dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation,

effectively reducing pyroptosis in these immune cells [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental

methodologies used in the primary studies.

In Vivo Mouse Model of ALI

Animal Model: 6-8 week old male C57BL/6 mice [1].
ALI Induction: Mice were intraperitoneally injected with E. coli LPS (10 mg/kg) to induce

endotoxemic liver injury [1].
Drug Treatment (Pre-conditioning): Samotolisib (5 mg/kg) or its vehicle was administered to mice

prior to LPS challenge [1].
Sample Collection: At designated endpoints, blood was collected for serum separation, and liver

tissues were harvested for biochemical analysis, histology, and protein extraction [1].

In Vitro Pyroptosis Model

Cell Line: Mouse macrophage RAW 264.7 cells. This line is ideal for studying non-canonical
pyroptosis as it lacks ASC expression, isolating the caspase-11 pathway [1].

Pyroptosis Induction: Cells were primed and transfected with LPS to activate the cytosolic caspase-
11 pathway [1].

Drug Treatment: Cells were treated with Samotolisib across a range of concentrations to establish a
dose-response effect [1].

Key Assays:
Cell Death: Lactate Dehydrogenase (LDH) release assay [1].
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Inflammatory Mediators: ELISA for IL-1β and IL-18 [1].

Protein Analysis: Western blot for caspase-11, GSDMD, GSDMD-NT, and ubiquitination.
Immunofluorescence staining was also used [1] [2].

Molecular Mechanism Elucidation

Co-immunoprecipitation (Co-IP): Used to demonstrate the physical interaction between Nedd4
and caspase-11 in liver tissues or cultured cells [1] [2].
Ubiquitination Assay: Conducted to confirm that Nedd4 mediates the ubiquitination of caspase-
11, leading to its proteasomal degradation. This involved immunoprecipitation of caspase-11 followed
by a ubiquitin Western blot [1] [2].

Pathway Inhibition: Insulin-like growth factor 1 (IGF-1), a known activator of the PI3K/AKT
pathway, was used to counteract the effects of ST and confirm the pathway's involvement [1] [2].

Research Context and Alternative Pathways

It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-

induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles

of:

Inflammatory Cytokines: Such as TNF-α, IL-6, and MIF [3].
Oxidative Stress: Marked by F2-isoprostanes [3].

Adhesion Molecules: Like ICAM-1, which promotes neutrophil infiltration [3].
Angiogenic Factors: Such as VEGF and Angiopoietin-2 [3].

Gut-Liver Axis: The disruption of which is a key contributor to liver inflammation during sepsis [4].

Critical Research Considerations

Clinical Translation: A 2024 Phase II clinical trial of Samotolisib in pediatric and young adult

patients with tumors harboring PI3K/mTOR pathway alterations did not show objective responses
and reported toxicities like mucositis and pneumonitis [5]. This highlights the gap between preclinical

models and human trials, and underscores the need for further safety and efficacy studies in non-
oncological contexts like sepsis.

Therapeutic Window: The studies cited here used a pre-conditioning model (drug administered
before the septic insult). The efficacy of Samotolisib as a post-treatment after the onset of sepsis

remains to be fully established and is a critical area for future research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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